3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride
Overview
Description
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. This compound, along with its derivatives, has been the subject of numerous studies aimed at understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of isobenzofuran derivatives often involves regioselective cyclization and functionalization reactions. For example, a direct synthesis approach for 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization has been developed, showcasing the versatility of these compounds for further chemical modifications (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives, including 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride, has been explored through various analytical techniques. X-ray diffraction, IR spectroscopy, and quantum chemical computations have been employed to analyze the structure, revealing insights into the crystallographic and electronic properties of these compounds (Yılmaz et al., 2020).
Chemical Reactions and Properties
Isobenzofuran derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity. Studies have demonstrated their ability to undergo cross-coupling reactions and convert into other heterocycles, highlighting their potential as intermediates in synthetic chemistry (Zheng et al., 2019).
Scientific Research Applications
Antispasticity Agents : Analogs of 3-(Aminomethyl)isobenzofuran-1(3H)-one, such as 3-aminomethyl-5-chloro-, 3-aminomethyl-6-chloro- and 3-aminomethyl-5,6-dichloro-isobenzofuran-1(3H)-one, have been evaluated for their potential as antispasticity agents (Donati, Prager, & Weber, 1989).
Stereochemistry Studies : The isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones, including variants of 3-(Aminomethyl)isobenzofuran-1(3H)-one, have been studied for their stereochemistry, contributing to a deeper understanding of the structural aspects of these compounds (Collins, Janowski, & Prager, 1989).
Molecular Structure and Antioxidant Activity : A novel derivative, 3-((5-methylpyridin-2-yl) amino)isobenzofuran-1(3H)-one, has been studied for its molecular structure using X-ray diffraction and DFT calculations. It exhibited antioxidant activities, as evaluated by DPPH radical scavenging activity and ferric reducing antioxidant power assay (Yılmaz et al., 2020).
Synthesis and Chemical Properties : Various studies have focused on the synthesis and chemical properties of 3-(Aminomethyl)isobenzofuran-1(3H)-one derivatives, including their formation through reactions such as regioselective bromocyclization and Mannich/lactamization cascade reactions (Zheng et al., 2019; Palillero-Cisneros, Bedolla-Medrano, & Ordóñez, 2018).
Cytotoxic Activities : Certain derivatives of 3-(Aminomethyl)isobenzofuran-1(3H)-one have been synthesized and screened for cytotoxic activity against leukemia cancer cell lines. Some derivatives demonstrated significant activity, suggesting potential applications in cancer research (Maia et al., 2016).
properties
IUPAC Name |
3-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVOYITPANLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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